N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide
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Overview
Description
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide typically involves the construction of the indole ring system followed by functional group modifications. Common synthetic routes include:
Cyclization of ortho-substituted anilines: This method involves the formation of the indole ring through cyclization reactions.
Functionalization of pyrroles: Another approach is the functionalization of pyrroles to form the indole ring.
Industrial production methods often employ catalytic processes to enhance yield and efficiency. These methods may include the use of transition-metal catalysts to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors, influencing cellular signaling pathways . This binding can lead to the modulation of biological processes, such as enzyme activity or gene expression .
Comparison with Similar Compounds
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxamides: Compounds with antitubercular and antitumor activities.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-N-ethyl-1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-22-20(25)19-14-16-6-4-5-7-18(16)24(19)21(26)23-13-12-15-8-10-17(27-2)11-9-15/h4-11,19H,3,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFHQAGPFMZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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